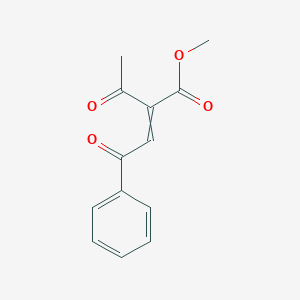![molecular formula C11H15NO5 B14389980 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate CAS No. 89950-46-9](/img/structure/B14389980.png)
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate: is a bicyclic compound with a unique structure that includes a nitro group, a ketone, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Nitro Group: Nitration of the bicyclic core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation to Form the Ketone:
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester, typically using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ketone group in the compound can undergo further oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate depends on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Ketone Group: Can participate in nucleophilic addition reactions.
Acetate Ester: Can be hydrolyzed to release acetic acid and the corresponding alcohol.
These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the nitro, ketone, and acetate groups.
5-Nitro-9-oxobicyclo[3.3.1]nonane: Similar structure but without the acetate ester.
Uniqueness
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the nitro group, ketone, and acetate ester makes it a valuable compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
89950-46-9 |
|---|---|
Formule moléculaire |
C11H15NO5 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(5-nitro-9-oxo-2-bicyclo[3.3.1]nonanyl) acetate |
InChI |
InChI=1S/C11H15NO5/c1-7(13)17-9-4-6-11(12(15)16)5-2-3-8(9)10(11)14/h8-9H,2-6H2,1H3 |
Clé InChI |
RAASIWCEPQYRAL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(CCCC1C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


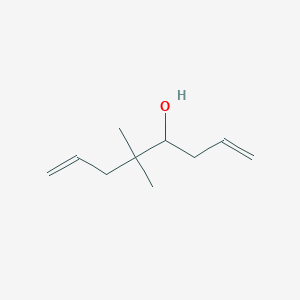
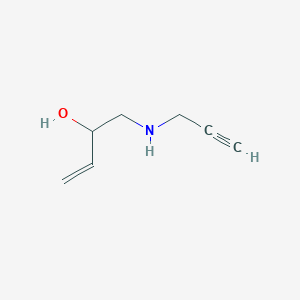
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
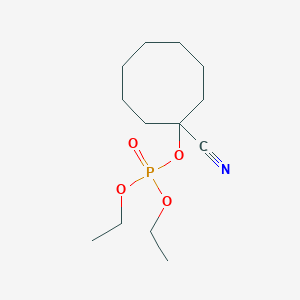
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
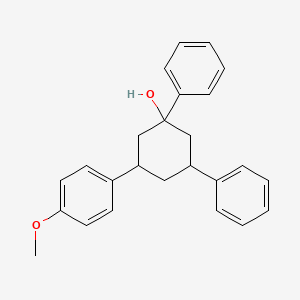
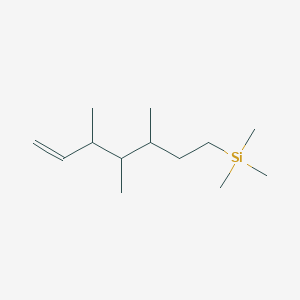

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

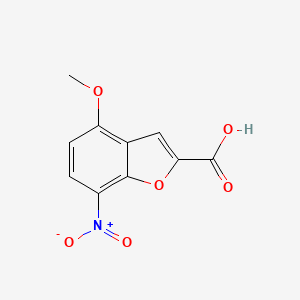
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)

